molecular formula C16H16BrClN2O3S B3531466 N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B3531466
M. Wt: 431.7 g/mol
InChI Key: RPBJFLVGAKAGAT-UHFFFAOYSA-N
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Description

The compound “N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide” is a complex organic molecule. It contains a bromine atom attached to a methylphenyl group, a chlorine atom attached to a phenylsulfonyl group, and a methylglycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the appropriate phenyl groups, the introduction of the bromine and chlorine atoms, and the formation of the sulfonyl and glycinamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromine and chlorine atoms would likely add significant weight to the molecule. The sulfonyl and glycinamide groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the bromine and chlorine atoms, for example, might make it relatively heavy and possibly volatile. The sulfonyl and glycinamide groups might make it polar and potentially soluble in water .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent in a chemical reaction, future research might focus on optimizing the reaction conditions or exploring new reactions .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-11-9-12(17)3-8-15(11)19-16(21)10-20(2)24(22,23)14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJFLVGAKAGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N~1~-(4-bromo-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

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